![molecular formula C23H23N7O B2759993 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine CAS No. 946298-63-1](/img/structure/B2759993.png)

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine” is a ligand for Alpha1-Adrenergic Receptor . Adrenergic receptors are among the most studied G protein-coupled receptors. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Aplicaciones Científicas De Investigación

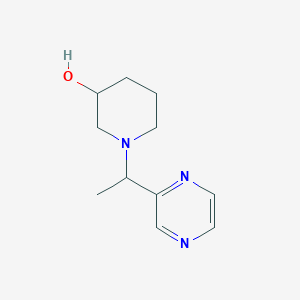

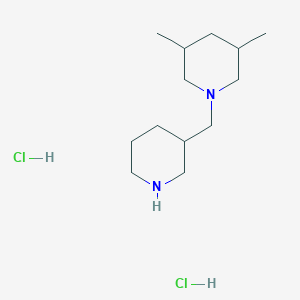

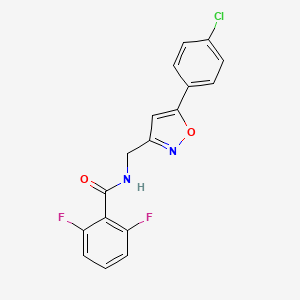

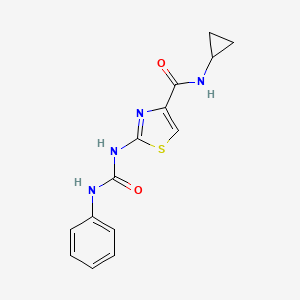

Synthesis and Bioactivity

Research has been conducted on the synthesis of novel compounds and their bioactivities, including antimicrobial and anticancer properties. For example, novel triazole derivatives have been synthesized for their antimicrobial activities, showing promising results against various microorganisms (Bektaş et al., 2007). Similarly, phenolic Mannich bases with piperazines, including derivatives of the mentioned compound, have been synthesized and evaluated for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. Some derivatives demonstrated significant potency, highlighting the compound's potential in developing new therapeutic agents (Gul et al., 2019).

Receptor Binding and Pharmacological Potential

Research on analogues of serotonin antagonists, including the structural manipulation of "2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine," has shown that modifications can lead to improved affinity and selectivity for 5-HT1A receptors. Such studies are crucial for developing more effective and selective drugs for treating various neurological disorders (Raghupathi et al., 1991).

Chemical Synthesis and Characterization

The compound has also been utilized in the synthesis of new chemical entities. For instance, the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors have been reported. These ligands, incorporating the piperazine structure similar to the mentioned compound, display high receptor affinity and fluorescence properties, suggesting their utility in receptor localization and function studies (Lacivita et al., 2009).

Mechanistic Studies and Chemical Reactions

Further research has delved into the kinetics and mechanisms of reactions involving similar compounds, providing insights into their chemical behavior and potential applications in synthesizing novel therapeutic agents or research tools (Castro et al., 2001).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand . It binds to the receptor, causing a conformational change that triggers a cascade of intracellular events. This interaction results in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptor affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s action on this pathway could potentially be used for the treatment of these conditions .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile, as identified through absorption, distribution, metabolism, and excretion (ADME) calculations . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target site of action .

Result of Action

The result of the compound’s action is the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for conditions such as hypertension, benign prostate hyperplasia, and certain neurological conditions .

Direcciones Futuras

The compound and its derivatives have shown promising results in the treatment of various neurological conditions . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . This suggests that the compound could be a potential candidate for further investigation as a therapeutic agent.

Análisis Bioquímico

Biochemical Properties

The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine has been shown to have affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Cellular Effects

The primary function of alpha1-adrenergic receptors, which this compound interacts with, is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This suggests that the compound could influence these cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors. The in silico docking and molecular dynamics simulations, along with binding data, have identified promising lead compounds .

Temporal Effects in Laboratory Settings

The compound has been subjected to comparative analysis with other arylpiperazine based alpha1-adrenergic receptors antagonists .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been fully explored. The compound has been identified as a potential alpha1-adrenergic receptor antagonist, suggesting it could have therapeutic applications .

Metabolic Pathways

Absorption, distribution, metabolism, and excretion (ADME) calculations have been performed on the compound .

Transport and Distribution

The compound has been identified as a potential alpha1-adrenergic receptor antagonist, suggesting it could interact with transporters or binding proteins .

Subcellular Localization

The compound has been identified as a potential alpha1-adrenergic receptor antagonist, suggesting it could be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-31-19-10-6-5-9-18(19)29-13-15-30(16-14-29)23-27-21-20(24-11-12-25-21)22(28-23)26-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3,(H,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNRFYMJTAVASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2759912.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2759913.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2759915.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole](/img/structure/B2759920.png)

![3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2759923.png)

![2-Amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759925.png)

![3-ethyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759930.png)

![5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2759931.png)